3-(4-Iodophenyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodophenyl)-1,2-oxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular components, influencing their function .
Mode of Action
For instance, a structurally similar compound was found to inhibit the corrosion of Aluminum 1005 in sulfuric acid, suggesting a potential interaction with metal ions .
Biochemical Pathways
Related compounds have been shown to influence electron transport system rates, suggesting a potential impact on cellular respiration .
Pharmacokinetics
The introduction of an albumin binding moiety (abm), such as 4-(4-iodophenyl)-butyric acid (ipba), that has high affinity with the blood albumin and prolongs the circulation half-life can improve the pharmacokinetics of drugs .
Result of Action
Related compounds have been shown to influence cellular respiration rates, suggesting a potential impact on energy production within the cell .
Preparation Methods
The synthesis of 3-(4-Iodophenyl)-1,2-oxazol-5-amine can be achieved through several routes. One common method involves the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux conditions. This reaction proceeds via an in situ generated β-oxo thioamide intermediate . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
3-(4-Iodophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The iodine substituent can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Scientific Research Applications
3-(4-Iodophenyl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying its effects on different biological systems.
Comparison with Similar Compounds
3-(4-Iodophenyl)-1,2-oxazol-5-amine can be compared with other isoxazole derivatives, such as:
4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.
Isoxazole Derivatives: Compounds with various substitutions on the isoxazole ring, exhibiting diverse biological activities.
Oxadiazoles: Another class of heterocyclic compounds with similar structural features but different nitrogen-oxygen arrangements.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Properties
IUPAC Name |
3-(4-iodophenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHPDUJYVJXRRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501326-26-7 |
Source
|
Record name | 3-(4-iodophenyl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.